molecular formula C8H9N3S B3039892 4-(4,5-Dihydrothiadiazol-4-yl)aniline CAS No. 1391033-14-9

4-(4,5-Dihydrothiadiazol-4-yl)aniline

Cat. No. B3039892
CAS RN: 1391033-14-9
M. Wt: 179.24
InChI Key: KYBNNUZOGROEHL-UHFFFAOYSA-N
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Description

4-(4,5-Dihydrothiadiazol-4-yl)aniline is a chemical compound with a wide range of applications in scientific experiments. Its molecular formula is C8H9N3S and it has a molecular weight of 179.24 .


Molecular Structure Analysis

The molecular structure of 4-(4,5-Dihydrothiadiazol-4-yl)aniline consists of a thiadiazole ring attached to an aniline group . The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4,5-Dihydrothiadiazol-4-yl)aniline include its molecular formula (C8H9N3S), molecular weight (179.24), and its use in scientific experiments .

Scientific Research Applications

Electrochemical Synthesis Applications

  • Electrochemical Synthesis of Polymers : A study by Shahhosseini et al. (2016) highlighted the synthesis of novel polymers using a monomer structurally similar to 4-(4,5-Dihydrothiadiazol-4-yl)aniline. These polymers, especially when combined with graphene, demonstrated high conductivity and porosity, making them suitable for use as counter electrodes in dye-sensitized solar cells. The polymer composite showed a 21% greater energy conversion efficiency than traditional Pt counter electrodes (Shahhosseini et al., 2016).

Synthesis and Characterization of Novel Materials

  • Electrochromic Materials : Li et al. (2017) synthesized and characterized four novel electrochromic materials employing Nitrotriphenylamine Unit as the acceptor and different Thiophene derivatives as the donor. These materials exhibited outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for electrochromic applications in the NIR region (Li et al., 2017).

Biological Applications

  • Antitumor Activity : Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties starting from a compound structurally similar to 4-(4,5-Dihydrothiadiazol-4-yl)aniline. These compounds were tested for antitumor activity, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, indicating potent antitumor properties (Maftei et al., 2013).

Catalytic Applications

  • Palladium(II) Metal Chemistry : Sudharsan and Suresh (2018) reported on the synthesis, reactivity, and catalytic activities of Pd(II) complexes bearing chelating ligands similar to 4-(4,5-Dihydrothiadiazol-4-yl)aniline. These complexes were efficient catalysts for cross-coupling reactions, highlighting their potential in organic synthesis (Sudharsan & Suresh, 2018).

Electroluminescent Applications

  • Emitting Amorphous Molecular Materials : Doi et al. (2003) developed a novel class of color-tunable emitting amorphous molecular materials with desired bipolar character. These materials demonstrated intense fluorescence emission, high glass-transition temperatures, and functioned as excellent emitting materials for organic electroluminescent devices (Doi et al., 2003).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Udhayakala et al. (2013) performed quantum chemical studies on thiadiazolines, which are structurally related to 4-(4,5-Dihydrothiadiazol-4-yl)aniline. They elucidated their effectiveness as corrosion inhibitors for mild steel in an acidic medium, highlighting their potential in material protection (Udhayakala et al., 2013).

properties

IUPAC Name

4-(4,5-dihydrothiadiazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-4,8H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBNNUZOGROEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=NS1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Dihydrothiadiazol-4-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 2
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 3
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 4
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 5
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(4,5-Dihydrothiadiazol-4-yl)aniline

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